molecular formula C25H34N2O6S3 B11537983 1-[(3-{[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]sulfonyl}phenyl)sulfonyl]azepane

1-[(3-{[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]sulfonyl}phenyl)sulfonyl]azepane

Cat. No.: B11537983
M. Wt: 554.7 g/mol
InChI Key: XOBYKGJIHAHLGF-UHFFFAOYSA-N
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Description

1-{5-[3-(AZEPANE-1-SULFONYL)BENZENESULFONYL]-2-METHYLBENZENESULFONYL}AZEPANE is a complex organic compound characterized by the presence of multiple sulfonyl groups and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[3-(AZEPANE-1-SULFONYL)BENZENESULFONYL]-2-METHYLBENZENESULFONYL}AZEPANE typically involves multiple steps, starting with the preparation of intermediate compounds such as 3-(azepane-1-sulfonyl)benzene-1-sulfonyl chloride . The general synthetic route includes:

    Formation of Intermediate Compounds: The initial step involves the synthesis of 3-(azepane-1-sulfonyl)benzene-1-sulfonyl chloride through the reaction of azepane with benzenesulfonyl chloride under controlled conditions.

    Coupling Reactions: The intermediate compounds are then subjected to coupling reactions with other aromatic compounds to form the final product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-{5-[3-(AZEPANE-1-SULFONYL)BENZENESULFONYL]-2-METHYLBENZENESULFONYL}AZEPANE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents. The reactions are typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are often conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield brominated derivatives of the compound.

Scientific Research Applications

1-{5-[3-(AZEPANE-1-SULFONYL)BENZENESULFONYL]-2-METHYLBENZENESULFONYL}AZEPANE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{5-[3-(AZEPANE-1-SULFONYL)BENZENESULFONYL]-2-METHYLBENZENESULFONYL}AZEPANE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.

    Pathways Involved: The exact pathways depend on the specific biological context, but may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{5-[3-(AZEPANE-1-SULFONYL)BENZENESULFONYL]-2-METHYLBENZENESULFONYL}AZEPANE is unique due to its specific arrangement of sulfonyl groups and the presence of the azepane ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H34N2O6S3

Molecular Weight

554.7 g/mol

IUPAC Name

1-[3-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]sulfonylphenyl]sulfonylazepane

InChI

InChI=1S/C25H34N2O6S3/c1-21-13-14-23(20-25(21)36(32,33)27-17-8-4-5-9-18-27)34(28,29)22-11-10-12-24(19-22)35(30,31)26-15-6-2-3-7-16-26/h10-14,19-20H,2-9,15-18H2,1H3

InChI Key

XOBYKGJIHAHLGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3)S(=O)(=O)N4CCCCCC4

Origin of Product

United States

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